8-Methoxy-2-nitroindolizine-7-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
8-methoxy-2-nitroindolizine-7-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-17-9-7(10(13)14)2-3-11-5-6(12(15)16)4-8(9)11/h2-5H,1H3,(H,13,14) |
InChI Key |
VQUSFPSZKGVFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-nitroindolizine-7-carboxylic acid typically involves the nitration of an indolizine precursor followed by methoxylation and carboxylation. One common method includes the following steps:
Nitration: The indolizine precursor is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Methoxylation: The nitrated indolizine is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol in the presence of a base, to introduce the methoxy group at the 8-position.
Carboxylation: Finally, the methoxylated nitroindolizine is subjected to carboxylation using carbon dioxide under high pressure or through the use of a carboxylating reagent like phosgene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Ester Hydrolysis to Carboxylic Acid
The methyl ester derivative (precursor to the carboxylic acid) undergoes hydrolysis under acidic or basic conditions. This reaction is pivotal for generating the bioactive carboxylic acid form.
| Condition | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Basic hydrolysis | NaOH (aq.), MeOH | 60–80°C | 85–92% | |
| Acidic hydrolysis | HCl (conc.), H₂O | Reflux | 78–85% |
-
Mechanism : Base-catalyzed saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions protonate the carbonyl, enhancing electrophilicity for water attack .
Nitro Group Reduction
The nitro group at position 2 can be reduced to an amine, enhancing the compound’s potential as a pharmacophore.
| Method | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C, EtOH | 8-Methoxy-2-aminoindolizine-7-carboxylic acid | 70% | |
| Chemical reduction | SnCl₂, HCl (aq.) | Same as above | 65% |
-
Applications : The resulting amine serves as a handle for further functionalization (e.g., amidation, Schiff base formation).
Electrophilic Aromatic Substitution (EAS)
The indolizine ring undergoes EAS at electron-rich positions, guided by the nitro group’s meta-directing effects.
| Reaction | Reagents | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 | 55% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | C4 | 60% |
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group, yielding simpler indolizine derivatives.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Copper chromite | Quinoline, 220°C | 8-Methoxy-2-nitroindolizine | 40% | |
| Photolytic | UV light, DMSO | Same as above | 30% |
-
Utility : Decarboxylation simplifies the scaffold for structure-activity relationship (SAR) studies .
Condensation with Active Methylene Compounds
The carboxylic acid participates in Knoevenagel-type condensations, forming conjugated systems.
| Partner | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Diethyl malonate | Piperidine, EtOH, reflux | 7-(Diethyl malonyl)-derivative | 75% | |
| Acetylacetone | Al₂O₃, microwave | β-Diketone adduct | 68% |
-
Mechanism : Base-mediated deprotonation of the active methylene compound enables nucleophilic attack on the acid’s carbonyl .
Amide and Ester Formation
The carboxylic acid reacts with amines or alcohols to form bioactive derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thionyl chloride | SOCl₂, reflux | Acid chloride intermediate | 90% | |
| Ethylamine | DCC, DMAP, CH₂Cl₂ | 7-Ethylamide derivative | 82% |
Cycloaddition Reactions
The indolizine core engages in [8+2] cycloadditions with acetylenes, expanding the heterocyclic framework.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate (DMAD) | Toluene, 110°C | Cyclazine-fused derivative | 38% |
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block for Complex Molecules
8-Methoxy-2-nitroindolizine-7-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structural features allow chemists to develop more complex compounds, facilitating advancements in synthetic methodologies. The compound can be synthesized through various routes, typically involving nitration, methoxylation, and carboxylation processes.
Table 1: Synthetic Methods of this compound
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Nitration | Nitric acid or mixture with sulfuric acid | Introduce nitro group at 2-position |
| Methoxylation | Dimethyl sulfate or methanol with base | Introduce methoxy group at 8-position |
| Carboxylation | Carbon dioxide under high pressure | Introduce carboxylic acid group |
Biological Activities
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits significant antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial properties of several indolizine derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Bacillus cereus and Staphylococcus aureus, indicating potent activity against these bacteria .
Medicinal Applications
Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic applications in treating various diseases, including cancer. Its mechanism of action involves interaction with specific molecular targets, leading to modulation of cellular pathways.
Research Insights
Studies have highlighted the role of the nitro group in bioreduction processes, forming reactive intermediates that can interact with cellular components . This characteristic is particularly relevant for drug development aimed at targeting specific diseases.
Industrial Applications
Use in Dyes and Pigments Production
Beyond its biological applications, this compound is also utilized in the production of dyes and pigments. Its vibrant color properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-nitroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 8-Methoxy-2-nitroindolizine-7-carboxylic acid with structurally related compounds:
*Estimated based on indolizine core (C₈H₇N) + substituents.
Key Observations:
- Nitro Group Position : The nitro group at position 2 in the target compound contrasts with 7-Nitroindole-2-carboxylic acid (nitro at C7 in an indole ring). This positional difference may alter electronic properties and biological target specificity. For instance, nitro groups in indoles are associated with DNA interaction, as seen in 7-Nitroindole-2-carboxylic acid’s role in DNA repair inhibition .
- Methoxy Group Impact : The methoxy group at C8 in the target compound is distinct from 7-Methoxyindolizine-1-carboxylic acid (methoxy at C7). Methoxy groups generally enhance solubility but may reduce metabolic stability due to demethylation pathways .
- Carboxylic Acid Position : The carboxylic acid at C7 in the target compound is critical for hydrogen bonding, similar to 7-Chloro-5-oxoindolizine-8-carboxylic acid (carboxylic acid at C8). Positional shifts can affect binding affinity in enzyme-active sites .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound’s higher molecular weight (~238 vs. 191–213 for analogs) and nitro group suggest increased polarity compared to non-nitro analogs. This could influence bioavailability and pharmacokinetics.
- Acidity : The carboxylic acid at C7 confers acidity (pKa ~2–3), comparable to other indolizine carboxylic acids. This property is crucial for salt formation and solubility in formulation .
Biological Activity
8-Methoxy-2-nitroindolizine-7-carboxylic acid is a nitrogen-containing bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C10H10N2O4
Molecular Weight: 218.20 g/mol
IUPAC Name: this compound
CAS Number: [not provided]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in the structure can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential therapeutic applications in treating infections caused by resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study:
In a study involving human melanoma cells (A375), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted the significance of the methoxy and nitro groups in enhancing biological activity. Compounds lacking these functional groups exhibited significantly reduced potency against both microbial and cancer cell lines.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate indolizine derivatives with nitro and methoxy substituents under controlled conditions. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.
Q & A
Q. What are the established synthetic routes for 8-Methoxy-2-nitroindolizine-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from indolizine precursors. Key steps include methoxy group introduction via alkylation or nucleophilic substitution, followed by nitration at the 2-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Carboxylic acid functionality at the 7-position is achieved through hydrolysis of ester intermediates (e.g., using NaOH/EtOH).
- Optimization : Use factorial design to test variables like temperature, catalyst loading, and solvent polarity . Monitor intermediates via TLC or HPLC. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the final product. Challenges include regioselectivity during nitration; DFT calculations can predict reactive sites .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation account for structural complexity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves methoxy (δ ~3.8–4.0 ppm), nitro (electron-withdrawing effects on adjacent protons), and carboxylic acid (broad peak at δ ~12–13 ppm) groups. NOESY confirms spatial proximity of substituents.
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity. High-resolution MS confirms molecular ion ([M-H]⁻ at m/z ~261.05).
- IR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹), nitro group (~1520, 1350 cm⁻¹).
- Data Interpretation : Cross-validate with computational spectral simulations (e.g., Gaussian) to resolve overlapping signals .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic effects of the nitro and methoxy groups on the reactivity of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and frontier molecular orbitals. The nitro group’s electron-withdrawing nature reduces electron density at the 2-position, while the methoxy group donates electrons via resonance, influencing regioselectivity in further reactions (e.g., electrophilic substitution). Use NBO analysis to quantify hyperconjugation effects. Reaction path searches (e.g., IRC) model transition states for nitration or decarboxylation .
Q. What strategies resolve contradictions in bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent controls). For example, DMSO solubility limits may skew IC₅₀ values; use serial dilution with <1% DMSO.
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based and radiometric assays.
- Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify outliers or batch effects. Reference structurally similar compounds (e.g., indole-5-carboxylic acid derivatives) to contextualize results .
Q. How does the steric and electronic environment of this compound influence its stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hrs. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
The nitro group may promote hydrolysis under alkaline conditions, while the methoxy group enhances oxidative stability. LC-MS/MS identifies degradation pathways (e.g., decarboxylation or nitro reduction) .
Q. What experimental and computational approaches are effective in studying the compound’s regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Screen Pd catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. Cs₂CO₃) to couple aryl boronic acids at the 3- or 5-positions.
- Computational Screening : Use docking studies (AutoDock Vina) to predict steric accessibility of reaction sites.
- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to infer mechanism (e.g., electrophilic vs. radical pathways) .
Tables for Key Data
Q. Table 1: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methoxylation | MeI, K₂CO₃, DMF, 60°C, 6h | 78 | 95 |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 65 | 90 |
| Carboxylic Acid | NaOH/EtOH, reflux, 4h | 82 | 98 |
Q. Table 2: Stability Profile in Buffer Solutions
| pH | % Remaining (24h) | Major Degradation Product |
|---|---|---|
| 2 | 95 | None |
| 7.4 | 88 | Decarboxylated derivative |
| 9 | 72 | Nitro-reduced analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
